5-Methyl-4-prop-1-en-2-yl-1,2-oxazole
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Overview
Description
5-Methyl-4-prop-1-en-2-yl-1,2-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a methyl group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-prop-1-en-2-yl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or toluene.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-prop-1-en-2-yl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole compounds.
Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Methyl-4-prop-1-en-2-yl-1,2-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-prop-1-en-2-yl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the oxazole ring.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-prop-1-en-2-yl-1,2-oxazole: Similar structure but with different substitution pattern.
5-Methyl-4-prop-1-en-2-yl-1,3-oxazole: Variation in the position of the nitrogen atom in the oxazole ring.
5-Methyl-4-prop-1-en-2-yl-1,2-thiazole: Replacement of the oxygen atom with sulfur in the heterocyclic ring.
Uniqueness
5-Methyl-4-prop-1-en-2-yl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
5-methyl-4-prop-1-en-2-yl-1,2-oxazole |
InChI |
InChI=1S/C7H9NO/c1-5(2)7-4-8-9-6(7)3/h4H,1H2,2-3H3 |
InChI Key |
HOPGGRZSQLLUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=C)C |
Origin of Product |
United States |
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